2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine
Overview
Description
2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine, also known as DCMP, is a synthetic organic compound belonging to the pyrimidine family. It is a colorless solid that is insoluble in water, but soluble in organic solvents. DCMP has been widely used in organic synthesis and in the development of new drugs and materials. It is also used as a catalyst in organic reactions.
Scientific Research Applications
Synthesis and Chemical Transformations
2,4-Dichloro-6-(4-methyl-piperazin-1-yl)-pyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds. The ability to undergo nucleophilic substitution reactions with different reagents allows for the generation of a diverse array of dialkylamino derivatives. This versatility is crucial for the development of compounds with potential biological activities and for exploring chemical space in medicinal chemistry (Makarov et al., 1994).
Antiproliferative Activity
The structure of this compound has been utilized in the synthesis of compounds with significant antiproliferative effects against various human cancer cell lines. For instance, derivatives synthesized through nucleophilic substitution reactions have shown promising activity, highlighting the potential of this compound as a scaffold for developing new anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity
Compounds derived from this compound have been evaluated for their antimicrobial properties. Sulfonamide and carboxamide derivatives, in particular, have shown potent inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating the potential use of this chemical scaffold in the development of new antimicrobial agents (Krishnamurthy et al., 2011).
Contribution to Heterocyclic Chemistry
The compound also plays a role in the broader context of heterocyclic chemistry, serving as a building block for the synthesis of complex heterocyclic systems. This includes its use in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have been explored for their anti-inflammatory and analgesic properties. Such applications underscore the importance of this compound in medicinal chemistry and drug design (Abu‐Hashem et al., 2020).
Pharmacological Applications
Beyond its role as an intermediate in chemical syntheses, derivatives of this compound have been investigated for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This highlights the potential for derivatives of this compound to be developed into drugs with diverse therapeutic applications (Mattioda et al., 1975).
properties
IUPAC Name |
2,4-dichloro-6-(4-methylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N4/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLOWDFRQIVNAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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